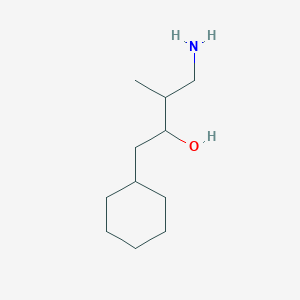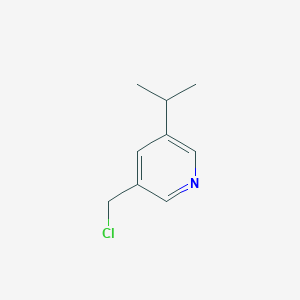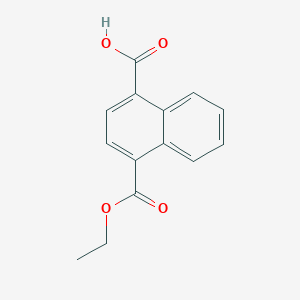
2-(3-(Methylsulfonyl)propyl)cyclopentan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-(Methylsulfonyl)propyl)cyclopentan-1-ol is an organic compound with the molecular formula C9H18O3S It is characterized by a cyclopentane ring substituted with a hydroxyl group and a 3-(methylsulfonyl)propyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(Methylsulfonyl)propyl)cyclopentan-1-ol typically involves the following steps:
Preparation of 3-(Methylsulfonyl)propyl Bromide: This intermediate can be synthesized by reacting 3-bromopropanol with methylsulfonyl chloride in the presence of a base such as triethylamine.
Cyclopentanol Formation: Cyclopentanone is reduced to cyclopentanol using a reducing agent like sodium borohydride.
Nucleophilic Substitution: The 3-(methylsulfonyl)propyl bromide is then reacted with cyclopentanol in the presence of a base such as potassium carbonate to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-(Methylsulfonyl)propyl)cyclopentan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether.
Substitution: Thionyl chloride in dichloromethane, phosphorus tribromide in tetrahydrofuran.
Major Products Formed
Oxidation: 2-(3-(Methylsulfonyl)propyl)cyclopentanone.
Reduction: 2-(3-(Methylthio)propyl)cyclopentan-1-ol.
Substitution: 2-(3-(Methylsulfonyl)propyl)cyclopentyl chloride.
Wissenschaftliche Forschungsanwendungen
2-(3-(Methylsulfonyl)propyl)cyclopentan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-(3-(Methylsulfonyl)propyl)cyclopentan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the sulfonyl group can participate in various chemical reactions, influencing the compound’s biological activity. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(3-(Methylthio)propyl)cyclopentan-1-ol: Similar structure but with a methylthio group instead of a methylsulfonyl group.
2-(3-(Methylsulfonyl)propyl)cyclohexan-1-ol: Similar structure but with a cyclohexane ring instead of a cyclopentane ring.
2-(3-(Methylsulfonyl)propyl)cyclopentanone: Similar structure but with a ketone group instead of a hydroxyl group.
Uniqueness
2-(3-(Methylsulfonyl)propyl)cyclopentan-1-ol is unique due to the presence of both a hydroxyl group and a methylsulfonyl group on a cyclopentane ring. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Eigenschaften
Molekularformel |
C9H18O3S |
|---|---|
Molekulargewicht |
206.30 g/mol |
IUPAC-Name |
2-(3-methylsulfonylpropyl)cyclopentan-1-ol |
InChI |
InChI=1S/C9H18O3S/c1-13(11,12)7-3-5-8-4-2-6-9(8)10/h8-10H,2-7H2,1H3 |
InChI-Schlüssel |
OEYLNGROFOVURM-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)CCCC1CCCC1O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


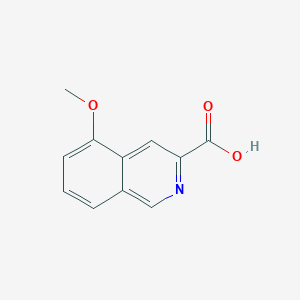
![[5-(2-methoxy-4-methylphenyl)-1H-pyrazol-3-yl]methanamine](/img/structure/B13630590.png)
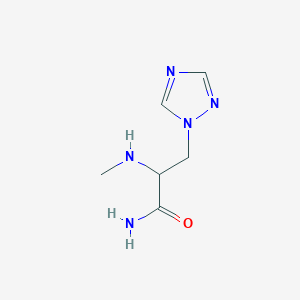
![{1-Methyl-2-oxabicyclo[2.2.1]heptan-5-yl}methanol](/img/structure/B13630606.png)
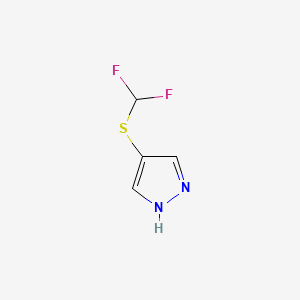

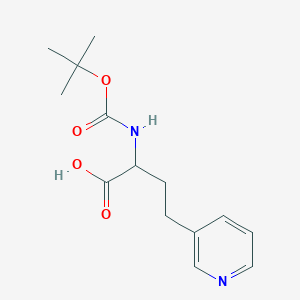
![1-[(4-Methyl-1,3-thiazol-2-yl)methyl]cyclobutan-1-aminehydrochloride](/img/structure/B13630624.png)
